molecular formula C7H5N3O2S B1308554 7-Nitrobenzo[d]thiazol-2-amine CAS No. 89793-81-7

7-Nitrobenzo[d]thiazol-2-amine

Cat. No.: B1308554
CAS No.: 89793-81-7
M. Wt: 195.2 g/mol
InChI Key: JMRCAIHFSHXPPH-UHFFFAOYSA-N
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Description

7-Nitrobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family It is characterized by the presence of a nitro group at the 7th position and an amino group at the 2nd position on the benzothiazole ring

Biochemical Analysis

Biochemical Properties

7-Nitrobenzo[d]thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound can bind to proteins, altering their function and affecting cellular processes. The interactions between this compound and these biomolecules are primarily driven by its nitro and amine groups, which can form hydrogen bonds and other non-covalent interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, such as the inhibition of COX enzymes mentioned earlier . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, this compound can become toxic, leading to adverse effects such as liver and kidney damage . It is crucial to determine the appropriate dosage range to maximize the therapeutic benefits while minimizing the risk of toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound can be metabolized by liver enzymes, such as cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrobenzo[d]thiazol-2-amine can be achieved through various synthetic pathways. One common method involves the nitration of 2-aminobenzothiazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7th position .

Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Nitrobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Amino-5-nitrobenzothiazole
  • 2-Amino-6-nitrobenzothiazole
  • 2-Amino-4-nitrobenzothiazole

Comparison: 7-Nitrobenzo[d]thiazol-2-amine is unique due to the specific positioning of the nitro and amino groups, which significantly influences its chemical reactivity and biological activity. Compared to other nitrobenzothiazole derivatives, it exhibits distinct properties that make it a valuable compound for various applications .

Properties

IUPAC Name

7-nitro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRCAIHFSHXPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401957
Record name 7-Nitrobenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89793-81-7
Record name 7-Nitrobenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 0.60 g (3.0 mmol) of (3-nitrophenyl)thiourea in 25 mL of carbon tetrachloride was added 0.17 mL (3.4 mmol) of bromine in 10 mL of carbon tetrachloride dropwise over 1 h. The mixture was heated to reflux for 18 h, cooled to room temperature and the precipitate that formed was collected by filtration. The precipitate was slurried in glacial acetic acid and the solids were collected by filtration. The solids thus obtained were slurried in water and saturated potassium carbonate was added until the pH was about 9. The free base was collected by filtration to give 0.30 g (51%) of the title compound as a light orange solid.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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